molecular formula C6H8BrNO B12879678 4-Bromo-5-isopropylisoxazole

4-Bromo-5-isopropylisoxazole

Cat. No.: B12879678
M. Wt: 190.04 g/mol
InChI Key: IVTHWLDMNUDIFY-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-isopropylisoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-isopropylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazoles.

Scientific Research Applications

4-Bromo-5-isopropylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar five-membered ring structure.

    5-Methylisoxazole: A derivative with a methyl group instead of an isopropyl group.

    4-Chloro-5-isopropylisoxazole: A similar compound with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-5-isopropylisoxazole is unique due to the presence of both bromine and isopropyl groups, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the isopropyl group can affect the compound’s lipophilicity and membrane permeability, influencing its pharmacokinetic properties.

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

4-bromo-5-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C6H8BrNO/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3

InChI Key

IVTHWLDMNUDIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NO1)Br

Origin of Product

United States

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